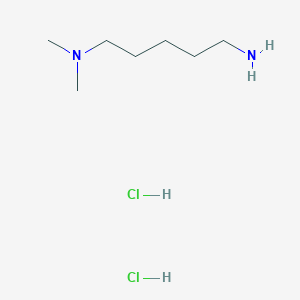
rac-(1s,3s)-3-fluorocyclobutan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rac-(1S,3S)-3-Fluorocyclobutan-1-amine hydrochloride (FCAH) is a new and innovative compound that has been developed for use in scientific research. It is a highly potent and selective agonist of the 5-HT2A serotonin receptor and has been shown to have promising applications in a variety of scientific research experiments. In
Applications De Recherche Scientifique
Rac-(1s,3s)-3-fluorocyclobutan-1-amine hydrochloride has been used in a variety of scientific research experiments, including studies of the 5-HT2A serotonin receptor. It has been shown to be a highly potent and selective agonist of the 5-HT2A receptor and has been used to investigate the mechanism of action of this receptor. Additionally, it has been used to study the effects of serotonin on various physiological processes, such as mood, anxiety, and sleep.
Mécanisme D'action
Rac-(1s,3s)-3-fluorocyclobutan-1-amine hydrochloride acts as an agonist of the 5-HT2A serotonin receptor. This receptor is involved in the regulation of a variety of physiological processes, including mood, anxiety, and sleep. When rac-(1s,3s)-3-fluorocyclobutan-1-amine hydrochloride binds to the 5-HT2A receptor, it activates the receptor and causes downstream effects, such as increased serotonin levels in the brain.
Biochemical and Physiological Effects
rac-(1s,3s)-3-fluorocyclobutan-1-amine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to increase serotonin levels in the brain, which can lead to improved mood, reduced anxiety, and improved sleep. Additionally, it has been shown to reduce inflammation, improve cognitive function, and reduce the risk of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
Rac-(1s,3s)-3-fluorocyclobutan-1-amine hydrochloride has a number of advantages and limitations for use in laboratory experiments. One of the primary advantages of rac-(1s,3s)-3-fluorocyclobutan-1-amine hydrochloride is that it is highly potent and selective for the 5-HT2A receptor, making it ideal for use in experiments investigating the mechanism of action of this receptor. Additionally, it is highly stable and can be stored for long periods of time without degradation. However, rac-(1s,3s)-3-fluorocyclobutan-1-amine hydrochloride is not suitable for use in experiments involving human subjects due to its high potency and potential for adverse effects.
Orientations Futures
Rac-(1s,3s)-3-fluorocyclobutan-1-amine hydrochloride has a number of potential future directions. One potential direction is to further explore its potential as an agonist of the 5-HT2A receptor and to investigate its effects on other physiological processes. Additionally, it could be used to develop new drugs and treatments for various conditions, such as depression, anxiety, and insomnia. It could also be used to further explore the mechanism of action of the 5-HT2A receptor and to develop new compounds that are more potent and selective for this receptor. Finally, it could be used to create new compounds that are more stable and have longer shelf lives.
Méthodes De Synthèse
Rac-(1s,3s)-3-fluorocyclobutan-1-amine hydrochloride is synthesized via a multi-step process involving the reaction of 3-fluorocyclobutan-1-amine with hydrochloric acid. The synthesis process begins with the reaction of the amine with hydrochloric acid in a two-step process. The first step involves the formation of the ammonium salt, followed by the second step, which involves the formation of the hydrochloride salt. The reaction is highly efficient, with yields of up to 99%.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1s,3s)-3-fluorocyclobutan-1-amine hydrochloride involves the conversion of a cyclobutanone derivative to the desired amine through a series of reactions.", "Starting Materials": [ "Cyclobutanone", "Fluorine gas", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "Cyclobutanone is reacted with fluorine gas in the presence of sodium borohydride to yield rac-(1s,3s)-3-fluorocyclobutan-1-ol.", "The alcohol is then treated with hydrochloric acid to form the hydrochloride salt of the amine.", "The amine hydrochloride is then isolated by filtration and washed with water.", "The product can be further purified by recrystallization from a mixture of methanol and diethyl ether or ethanol and diethyl ether." ] } | |
Numéro CAS |
1408075-13-7 |
Nom du produit |
rac-(1s,3s)-3-fluorocyclobutan-1-amine hydrochloride |
Formule moléculaire |
C4H9ClFN |
Poids moléculaire |
125.6 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




